N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
This compound is a triazoloquinoxaline derivative featuring a 3-cyanophenyl acetamide moiety and a 3-methoxyphenylsulfanyl substituent. Its core structure combines a [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which is known for diverse pharmacological activities, including anticancer and anticonvulsant effects .
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6O3S/c1-34-18-8-5-9-19(13-18)35-24-23-29-30(15-22(32)27-17-7-4-6-16(12-17)14-26)25(33)31(23)21-11-3-2-10-20(21)28-24/h2-13H,15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIFRXHSVSQRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, followed by the introduction of the cyanophenyl and methoxyphenylsulfanyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural homology with several triazoloquinoxaline, quinazoline, and acetamide derivatives. Key structural variations and their implications are summarized below:
Table 1: Structural Analogues and Substituent Effects
Key Observations :
- Triazoloquinoxaline vs.
Pharmacological Activity Comparison
Table 2: Bioactivity of Structural Analogues
Key Findings :
- The target compound’s triazoloquinoxaline scaffold is associated with kinase inhibition (e.g., c-Met, EGFR), as seen in analogues with IC50 values <5 µM .
- Sulfamoylphenyl derivatives (e.g., 13a–e in ) exhibit potent antibacterial activity, suggesting the target compound’s sulfanyl group may confer similar efficacy .
Methodological Approaches to Similarity Assessment
Compound similarity is evaluated using:
Structural Fingerprinting : Tanimoto coefficients compare functional groups (e.g., triazole, sulfanyl) .
Pharmacophore Mapping: Overlaps in hydrogen bond acceptors (cyanophenyl) and hydrophobic regions (methoxyphenyl) .
QSAR Models: Predictive models correlate substituent electronegativity (e.g., cyano vs. methoxy) with bioactivity .
Biological Activity
N-(3-cyanophenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and quinoxaline moiety, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 365.4 g/mol.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer properties. For instance, analogs of quinoxaline derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring have been correlated with enhanced activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung adenocarcinoma) | 5.2 | |
| Compound B | HeLa (cervical cancer) | 8.7 | |
| N-(3-cyanophenyl)-2-{...} | TBD | TBD | TBD |
Antimicrobial Activity
Compounds containing the triazole and quinoxaline frameworks have also been evaluated for antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the compound's structure significantly influence its biological activity. Key factors include:
- Substitution Patterns : The position and nature of substituents on the aromatic rings affect potency.
- Functional Groups : The presence of methoxy and sulfanyl groups enhances interaction with biological targets.
Case Studies
-
Anticonvulsant Activity : A study involving compounds similar to N-(3-cyanophenyl)-2-{...} demonstrated significant anticonvulsant effects in animal models, suggesting potential for treating epilepsy.
- Model Used : Picrotoxin-induced convulsion model.
- Findings : Compounds exhibited protection rates exceeding 80% at certain dosages.
- Cytotoxicity Studies : In vitro assays against various cancer cell lines showed that structural modifications led to varied degrees of cytotoxicity, highlighting the importance of specific functional groups in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
